4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride
Overview
Description
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H14F2N2·2HCl and a molecular weight of 249.13 g/mol. This compound is characterized by its unique structure, which includes a difluoroazetidine ring fused to a piperidine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride typically involves the following steps:
Formation of 3,3-Difluoroazetidine: This can be achieved through the cyclization of appropriate precursors, such as difluoroalkylamines, under acidic conditions.
Introduction of Piperidine: The difluoroazetidine ring is then reacted with piperidine or its derivatives to form the desired compound.
Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which improves the compound's stability and solubility.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.
Chemical Reactions Analysis
Types of Reactions: 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the piperidine or azetidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different chemical syntheses.
Scientific Research Applications
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study biological systems and pathways, particularly those involving nitrogen-containing compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is unique due to its difluoroazetidine ring, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde: This compound has a similar difluoroazetidine ring but differs in the presence of a fluorobenzaldehyde group.
4-(3,3-Difluoroazetidin-1-yl)piperidine: This compound lacks the dihydrochloride moiety, resulting in different solubility and stability properties.
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Biological Activity
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including its effects on various enzymes and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂Cl₂F₂N₂
- Molecular Weight : 239.11 g/mol
- CAS Number : Not specified in the results but can be derived from the structural formula.
Enzyme Inhibition
One of the primary areas of investigation for this compound is its inhibitory effects on specific enzymes, particularly:
- 5-Lipoxygenase (5-LO) : This enzyme is crucial in the biosynthesis of leukotrienes, which are involved in inflammatory responses. The compound has demonstrated significant inhibitory activity against 5-LO with an IC50 value indicating effective inhibition at low concentrations .
Antidiabetic Potential
In a broader context, studies on fluorine-substituted piperidine derivatives have shown promising results regarding their antidiabetic potential. For instance, compounds similar to 4-(3,3-difluoroazetidin-1-yl)piperidine have exhibited strong inhibitory effects on α-glucosidase, a key enzyme in carbohydrate metabolism. The competitive inhibition mechanism observed suggests that these compounds could be beneficial in managing diabetes by slowing glucose absorption .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperidine structure significantly impact biological activity. For example:
- Fluorine Substitution : The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compounds, leading to improved binding affinity to target enzymes.
- Piperidine Ring Modifications : Variations in substituents on the piperidine ring can lead to different inhibitory profiles against cholinesterases and other enzymes involved in neurodegenerative diseases .
In Vitro Studies
Recent research has highlighted the efficacy of this compound in various in vitro assays:
- Enzyme Inhibition Assays : Compounds were tested against α-glucosidase and acetylcholinesterase (AChE), showing significant inhibition compared to standard drugs like acarbose.
- Antioxidant Activity : The antioxidant capacity of these compounds was assessed using DPPH radical scavenging assays, revealing their potential protective effects against oxidative stress .
In Vivo Studies
In vivo studies using STZ-induced diabetic rat models validated the antidiabetic effects observed in vitro. The administration of these compounds resulted in reduced blood glucose levels, indicating their potential as therapeutic agents for diabetes management .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACPIXHEWFBPBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855963 | |
Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373503-66-2 | |
Record name | 4-(3,3-Difluoroazetidin-1-yl)piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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